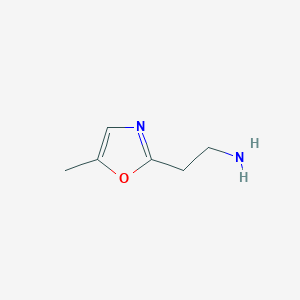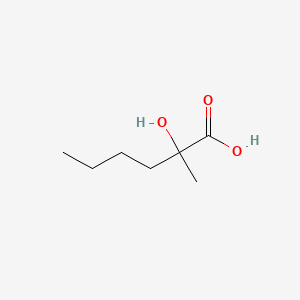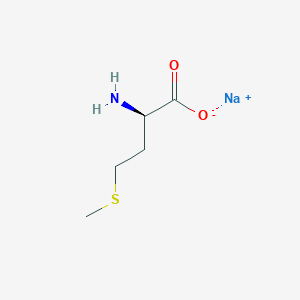
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione , also known by its chemical formula C11H12ClN3O, is a fascinating organic compound. Its molecular structure features an intricate arrangement of functional groups, with the ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring being a defining feature .
Molecular Structure Analysis
The overall geometry of the molecule is largely planar but slightly kinked, resulting in a dihedral angle between the planes of the benzene rings on either side of the molecule. The compound crystallizes in the orthorhombic crystal system, exhibiting C–H⋯N intermolecular interactions and π–π stacking .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Molecular Modeling
A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione, focusing on their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. The research found that certain phenyl moieties, such as 3,4-dimethylphenyl, are effective for chymase inhibition. Molecular modeling studies provided insights into the interactions of these compounds with the enzyme's active site, illustrating the potential of these derivatives for cardiovascular drug development (Niwata et al., 1997).
Hypoglycemic Activity
Kashif et al. (2008) synthesized arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones and discovered their role in stimulating insulin release. This indicates potential applications in managing diabetes, particularly in the development of novel hypoglycemic agents (Kashif et al., 2008).
Polymer Synthesis and Thermal Properties
Kaczmarek, Chylińska, and Ziegler-Borowska (2012) explored the synthesis of novel polymers based on poly(hydantoin-methyl-p-styrene) incorporating 5,5-dimethylimidazolidine-2,4-dione. They found that these polymers exhibit enhanced thermal stability, suggesting potential applications in materials science, especially in areas requiring thermally stable polymers (Kaczmarek et al., 2012).
Antibacterial Nanofibers
Maddah (2016) reported the synthesis of 3-poly(vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers with significant antibacterial properties. These nanofibers demonstrate effectiveness against common bacteria like Staphylococcus aureus and Escherichia coli, suggesting their use in water purification and antibacterial applications (Maddah, 2016).
Antitubercular Activity
Samala et al. (2014) conducted a study on 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione and its analogues to establish a structure-activity relationship. They found certain compounds to be effective against Mycobacterium tuberculosis, highlighting the potential of these compounds in treating tuberculosis (Samala et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAOTBYZHSLMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991279 | |
| Record name | 3-(4-Chlorophenyl)-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70974-23-1 | |
| Record name | Hydantoin, 3-(p-chlorophenyl)-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








methane](/img/structure/B3151300.png)






![2-[5-(carboxymethyl)thiophen-2-yl]acetic Acid](/img/structure/B3151346.png)
